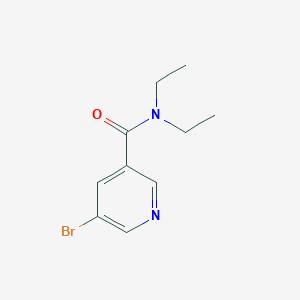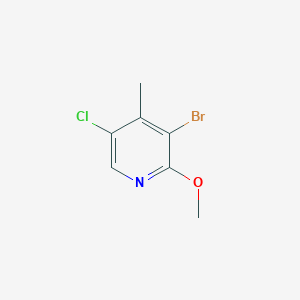
4-Bromo-3,5-difluorobenzaldehyde
Vue d'ensemble
Description
4-Bromo-3,5-difluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in various fields of chemistry. While the specific compound is not directly studied in the provided papers, related compounds such as 4-bromobenzaldehyde and its derivatives have been synthesized and characterized, indicating a broader interest in bromo-substituted benzaldehydes for their unique properties and reactivity.
Synthesis Analysis
The synthesis of related compounds involves the condensation of 4-bromobenzaldehyde with aromatic aminophenols to form Schiff base monomers, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . This method could potentially be adapted for the synthesis of 4-Bromo-3,5-difluorobenzaldehyde by choosing appropriate starting materials and reaction conditions that account for the presence of the fluorine substituents.
Molecular Structure Analysis
The molecular structure of 2-fluoro-4-bromobenzaldehyde, a compound similar to 4-Bromo-3,5-difluorobenzaldehyde, has been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory . These techniques could be applied to 4-Bromo-3,5-difluorobenzaldehyde to determine its molecular conformation, crystal structure, and characteristic vibrational frequencies.
Chemical Reactions Analysis
The reactivity of 4-bromobenzaldehyde in the formation of substituted hexahydro-1H,8H-pyrimido[4,5-d]pyrimidin-2,7-diones or 1H-pyrimidin-2-ones through condensation with urea and substituted acetophenones has been explored . Bromination of these compounds leads to the formation of bromopyrimidin-2-ones. This suggests that 4-Bromo-3,5-difluorobenzaldehyde could also participate in similar condensation reactions, potentially leading to novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzaldehydes have been characterized using various spectroscopic and analytical techniques. For instance, the thermal, optical, electrochemical, and fluorescent properties of polymers derived from 4-bromobenzaldehyde have been studied, revealing the influence of electron-donating groups on these properties . Additionally, the effect of bromine substitution on the structure, reactivity, and optical properties of other benzaldehydes has been discussed, indicating that such substitutions can significantly alter the material's characteristics . These findings could be relevant to understanding the properties of 4-Bromo-3,5-difluorobenzaldehyde.
Applications De Recherche Scientifique
-
Pharmaceutical Intermediates : As mentioned earlier, 4-Bromo-3,5-difluorobenzaldehyde is used as a pharmaceutical intermediate . It serves as a building block in the synthesis of more complex molecules in drug discovery and development.
-
Organic Synthesis : This compound can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
-
Chemical Synthesis : It could be used in chemical synthesis processes . Chemical synthesis is the process of using two or more atoms (or molecules) to form a product, with the atoms or molecules often being different types.
-
Analytical Research : It could be used in analytical research . Analytical chemistry studies and uses instruments and methods used to separate, identify, and quantify matter.
-
Pharmaceutical Intermediates : As mentioned earlier, 4-Bromo-3,5-difluorobenzaldehyde is used as a pharmaceutical intermediate . It serves as a building block in the synthesis of more complex molecules in drug discovery and development.
-
Organic Synthesis : This compound can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
-
Chemical Synthesis : It could be used in chemical synthesis processes . Chemical synthesis is the process of using two or more atoms (or molecules) to form a product, with the atoms or molecules often being different types.
-
Analytical Research : It could be used in analytical research . Analytical chemistry studies and uses instruments and methods used to separate, identify, and quantify matter.
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and the pictogram GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P280, P261, P271, P305+P351+P338 .
Propriétés
IUPAC Name |
4-bromo-3,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWOCKKFJDJGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634196 | |
| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluorobenzaldehyde | |
CAS RN |
135564-22-6 | |
| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)












